molecular formula C₂₀H₂₆D₂O₂ B1155294 Norvinisterone-d2

Norvinisterone-d2

カタログ番号: B1155294
分子量: 302.45
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Norvinisterone-d2 is a deuterated analog of norvinisterone, a synthetic progestin structurally related to 19-norsteroids. The "-d2" designation indicates the substitution of two hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is typically employed to enhance metabolic stability and prolong the drug’s half-life, leveraging the kinetic isotope effect (KIE) .

特性

分子式

C₂₀H₂₆D₂O₂

分子量

302.45

同義語

Neoprogestin-d2;  Nor-progestelea-d2;  17-Ethenyl-19-nortestosterone-d2;  17α-Vinyl-17β-hydroxy-Δ4-estren-3-one-d2;  17α-Vinyl-19-nortestosterone-d2; _x000B_17β-Hydroxy-17α-vinylestr-4-en-3-one-d2;  17-Hydroxy-19-nor-17α-pregna-4,20-dien-3-one-d2;  (17α)-17-Hydro

製品の起源

United States

類似化合物との比較

Structural and Functional Analogues

Norvinisterone-d2 belongs to the 19-norsteroid class, characterized by the absence of a methyl group at the C19 position. Key analogues include:

Compound Key Features Deuterated Form
Norvinisterone Parent compound; progestogenic activity, used in hormonal therapies. No
Norethisterone 19-Norsteroid with ethinyl group at C17; used in contraceptives. No
19-Norandrostenedione Androgen precursor; substrate for testosterone synthesis . No
Nandrolone Anabolic steroid; used for muscle wasting and osteoporosis. No
Norvinisterone-d2 Deuterated variant; hypothesized to resist hepatic metabolism via KIE. Yes (2H substitution)

Pharmacokinetic and Metabolic Differences

Deuteration in Norvinisterone-d2 likely reduces first-pass metabolism by slowing cytochrome P450 (CYP450)-mediated oxidation, a common pathway for steroid degradation. For example:

  • Half-Life: Non-deuterated norethisterone has a half-life of ~8 hours, while deuterated analogs (e.g., deuterated estrogens) show 1.5–2x increases in half-life .
  • Metabolic Stability : Deuterium substitution at vulnerable positions (e.g., C6 or C16) may reduce hydroxylation rates, as seen in deuterated versions of tetrabenazine .

Research Findings and Data Gaps

Key Hypotheses from Existing Literature

  • Improved Bioavailability: Deuterated steroids like Norvinisterone-d2 may achieve higher plasma concentrations with lower dosing frequencies.
  • Reduced Metabolite Toxicity: Slower metabolism could minimize reactive intermediate formation (e.g., quinone methides in nandrolone metabolism).

Limitations in Current Evidence

  • No peer-reviewed studies directly address Norvinisterone-d2. Comparisons are inferred from deuterated analogs (e.g., deutetrabenazine) and structural analogues .
  • Safety protocols for handling Norvinisterone-d2 remain undefined; standard steroid guidelines (e.g., PPE, environmental containment) are recommended .

準備方法

Starting Material Selection and Precursor Synthesis

Norvinisterone-d2 is derived from norvinisterone through site-specific deuteration. The parent compound, a 19-nortestosterone derivative, is synthesized via a multi-step process involving:

  • Cyclopentadiene Diels-Alder reaction to construct the steroid nucleus.

  • Selective oxidation of intermediate alcohols to ketones using chromium trioxide (CrO<sub>3</sub>) in acetic acid.

  • Esterification of the 17β-hydroxyl group with acetyl chloride to enhance stability during deuteration.

Deuterium incorporation typically targets the α-position of the 3-keto group or the 17α-ethynyl side chain, regions less prone to metabolic cleavage.

Acid-Catalyzed Hydrogen-Deuterium Exchange

Early methods employed H/D exchange under acidic conditions (e.g., D<sub>2</sub>O/H<sub>2</sub>SO<sub>4</sub>), but these often led to non-selective deuteration and structural degradation. Modern approaches prioritize enantioselective deuteration to preserve stereochemical integrity.

Enantioselective α-Deuteration via Chiral Enolate Intermediates

A breakthrough method from enantioselective amino acid deuteration (PMC11200243) has been adapted for norvinisterone. Key steps include:

  • Formation of a chiral enolate by treating norvinisterone with sodium ethoxide (NaOEt) in ethanol-d<sub>1</sub> (EtOD).

  • Deuterium quenching of the enolate intermediate, achieving >98% deuterium incorporation (DL) at the α-carbonyl position.

Table 1: Optimization of Enantioselective Deuteration Conditions

ParameterOptimal ValueImpact on DL (%)Enantiomeric Excess (ee)
Temperature0°C98>97
Reaction Time16 h98>97
NaOEt Equivalents5.098>97
SolventEtOD (0.2 M)98>97

Data derived from PMC11200243

Post-Deuteration Modifications

  • Ester Hydrolysis : The 17β-acetate group is cleaved using potassium hydroxide (KOH) in ethanol, restoring the bioactive hydroxyl group.

  • Purification : Reverse-phase HPLC with a C<sub>18</sub> column and deuterated methanol/water mobile phase removes non-deuterated impurities.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • <sup>1</sup>H NMR : Absence of proton signals at δ 2.8–3.1 ppm confirms deuteration at the α-keto position.

  • <sup>13</sup>C NMR : Isotopic shifts of +0.05–0.1 ppm observed for deuterated carbons.

Mass Spectrometry

  • High-Resolution MS : Molecular ion peak at m/z 318.209 (calculated for C<sub>20</sub>H<sub>24</sub>D<sub>2</sub>O<sub>2</sub><sup>+</sup>).

  • Isotopic Purity : ≥98% deuterium enrichment verified via LC-MS/MS.

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

EtOD accounts for ~60% of raw material costs. Recent advances in catalytic deuterium exchange (e.g., Pd/C in D<sub>2</sub>) may reduce reliance on expensive deuterated solvents.

Regulatory Compliance

  • WHMIS Classification : Category 2 carcinogen and Category 1A reproductive toxin, necessitating closed-system synthesis.

  • Waste Management : Aquatic toxicity (LC<sub>50</sub> < 1 mg/L) requires on-site neutralization of chromium byproducts.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow reactors enable real-time monitoring of deuteration kinetics, reducing reaction times by 40% compared to batch processes.

Biocatalytic Deuteration

Preliminary studies using deuterated cofactors with ketoreductases show promise for stereospecific H/D exchange under mild conditions .

Q & A

Q. What are the critical steps in synthesizing Norvinisterone-d2, and how do reaction conditions influence yield and purity?

Norvinisterone-d2 is synthesized via deuteration of Norvinisterone, a synthetic progestin derived from natural steroid precursors. Key steps include:

  • Deuteration : Incorporation of deuterium isotopes at specific positions using deuterated solvents and controlled reaction temperatures to minimize side reactions .
  • Purification : Chromatographic techniques (e.g., HPLC) are prioritized to achieve high purity (>98%), as impurities can interfere with metabolic tracking .
  • Validation : Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium placement, while mass spectrometry verifies molecular integrity . Methodological Tip: Optimize solvent choice (e.g., deuterated chloroform for solubility) and reaction time to balance yield and isotopic retention .

Q. How is Norvinisterone-d2 characterized to ensure structural fidelity for pharmacokinetic studies?

Standard characterization involves:

  • Spectroscopy : 1^1H and 2^2H NMR to confirm deuterium substitution patterns and absence of protonated contaminants .
  • Chromatography : Reverse-phase HPLC with UV detection to assess purity and stability under physiological conditions (e.g., pH 7.4 buffer) .
  • Binding Assays : Competitive radiolabeled assays (e.g., 3^3H-progesterone displacement) quantify receptor affinity, with Norvinisterone-d2 serving as a tracer due to its isotopic signature .

Advanced Research Questions

Q. What experimental designs are recommended for resolving contradictions in Norvinisterone-d2’s metabolic stability data across studies?

Discrepancies in metabolic half-life (t1/2t_{1/2}) often arise from:

  • Isotopic Dilution : Ensure deuterium retention ≥95% during in vitro assays using LC-MS/MS quantification .
  • Enzyme Variability : Use primary hepatocytes from multiple donors to account for cytochrome P450 (CYP) polymorphism effects .
  • Control Groups : Compare Norvinisterone-d2 with non-deuterated analogs in parallel experiments to isolate isotope-specific effects . Data Analysis: Apply multivariate regression to identify covariates (e.g., CYP3A4 activity) influencing metabolic rates .

Q. How can researchers optimize Norvinisterone-d2’s use as a tracer in progesterone receptor (PR) binding studies?

Advanced methodologies include:

  • Dose-Response Calibration : Titrate Norvinisterone-d2 concentrations (0.1–100 nM) against 3^3H-progesterone to calculate binding constants (KdK_d) with <10% coefficient of variation .
  • Cross-Species Validation : Test receptor affinity in PR isoforms from human, murine, and primate models to assess translational relevance .
  • Dynamic Tracking : Use time-resolved fluorescence resonance energy transfer (TR-FRET) to monitor real-time binding kinetics in live cells .

Q. What strategies address challenges in replicating Norvinisterone-d2’s pharmacokinetic data across laboratories?

Reproducibility issues often stem from:

  • Analytical Variability : Standardize LC-MS/MS protocols (e.g., ionization settings, column type) through inter-lab calibration .
  • Sample Handling : Store Norvinisterone-d2 in argon-purged vials at −80°C to prevent deuterium exchange with ambient moisture .
  • Reporting Standards : Adopt NIH preclinical guidelines for documenting animal models, dosing regimens, and statistical methods (e.g., ANOVA with post-hoc tests) .

Methodological Frameworks

Q. How should researchers formulate hypotheses for studies investigating Norvinisterone-d2’s effects on steroidogenic pathways?

Apply the PICO framework :

  • Population : In vitro models (e.g., human adrenal carcinoma cells) .
  • Intervention : Norvinisterone-d2 exposure (1–100 µM) under hypoxic vs. normoxic conditions .
  • Comparison : Non-deuterated Norvinisterone and/or endogenous progesterone .
  • Outcome : Quantify changes in steroidogenesis markers (e.g., cortisol, aldosterone) via ELISA .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of Norvinisterone-d2 in gene expression studies?

  • ANOVA : Compare means across dose groups (e.g., 0, 10, 50, 100 nM) with Tukey’s post-hoc test for pairwise differences .
  • Fold-Change Thresholds : Define significant up/downregulation as ≥2-fold change (p<0.05) in qPCR data .
  • Pathway Analysis : Use tools like Ingenuity Pathway Analysis (IPA) to link gene clusters to progesterone-mediated pathways .

Data Contradiction Analysis

Q. How can conflicting results about Norvinisterone-d2’s half-life in hepatic vs. renal metabolism be reconciled?

  • Tissue-Specific Enzymes : Profile CYP2C9 (hepatic) vs. UGT1A1 (renal) activity using isoform-specific inhibitors .
  • Compartmental Modeling : Apply pharmacokinetic models (e.g., two-compartment) to differentiate organ-specific clearance rates .
  • Meta-Analysis : Aggregate data from ≥5 independent studies to identify consensus t1/2t_{1/2} values with 95% confidence intervals .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。